molecular formula C10H20N2O B8107912 9-Isobutyl-3-oxa-7,9-diazabicyclo[3.3.1]nonane

9-Isobutyl-3-oxa-7,9-diazabicyclo[3.3.1]nonane

Cat. No.: B8107912
M. Wt: 184.28 g/mol
InChI Key: BKUQYVGFHAQFHU-UHFFFAOYSA-N
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Description

9-Isobutyl-3-oxa-7,9-diazabicyclo[331]nonane is a bicyclic compound with the molecular formula C10H20N2O It is a derivative of the diazabicyclo[331]nonane family, characterized by its unique structure that includes an isobutyl group and an oxa-bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-Isobutyl-3-oxa-7,9-diazabicyclo[3.3.1]nonane typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a suitable diamine with an isobutyl-substituted epoxide. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and the concentration of reactants. The use of continuous flow reactors and other advanced manufacturing techniques can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

9-Isobutyl-3-oxa-7,9-diazabicyclo[3.3.1]nonane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the nitrogen atoms, using reagents such as alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium at elevated temperatures.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base such as sodium hydride.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogen atoms added to the nitrogen atoms.

    Substitution: Substituted derivatives with new alkyl groups attached to the nitrogen atoms.

Scientific Research Applications

Chemistry

In chemistry, 9-Isobutyl-3-oxa-7,9-diazabicyclo[3.3.1]nonane is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound can be used as a ligand in the study of enzyme-substrate interactions. Its bicyclic structure allows it to fit into the active sites of certain enzymes, making it useful for probing enzyme mechanisms.

Medicine

In medicine, derivatives of this compound are being investigated for their potential therapeutic properties. These derivatives may exhibit activity against certain diseases, making them candidates for drug development.

Industry

In industry, this compound can be used as a catalyst or as a component in the manufacture of polymers and other materials. Its stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of 9-Isobutyl-3-oxa-7,9-diazabicyclo[3.3.1]nonane involves its interaction with molecular targets such as enzymes or receptors. The compound’s bicyclic structure allows it to bind to specific sites on these targets, modulating their activity. This interaction can lead to changes in biochemical pathways, resulting in the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 9-Oxabicyclo[3.3.1]nona-2,6-diene
  • 9-Oxa-3,7-dithiabicyclo[3.3.1]nonane
  • 9-Oxa-3-selena-7-thiabicyclo[3.3.1]nonane

Uniqueness

Compared to these similar compounds, 9-Isobutyl-3-oxa-7,9-diazabicyclo[3.3.1]nonane is unique due to the presence of the isobutyl group and the oxa-bridge. These structural features confer distinct chemical and physical properties, making it particularly useful in specific applications where other compounds may not be as effective.

Properties

IUPAC Name

9-(2-methylpropyl)-3-oxa-7,9-diazabicyclo[3.3.1]nonane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O/c1-8(2)5-12-9-3-11-4-10(12)7-13-6-9/h8-11H,3-7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKUQYVGFHAQFHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1C2CNCC1COC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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